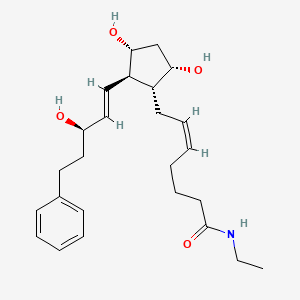

(15R)-Bimatoprost

概要

説明

The compound “(15R)-Bimatoprost” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple hydroxyl groups, a cyclopentyl ring, and a heptenamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “(15R)-Bimatoprost” typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the heptenamide chain. Common synthetic routes may include:

Cyclopentyl Ring Formation: This step may involve cyclization reactions using appropriate precursors and catalysts.

Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Heptenamide Chain Attachment: The heptenamide chain can be attached through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

The compound “(15R)-Bimatoprost” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

科学的研究の応用

Ophthalmic Applications

1.1. Intraocular Pressure Management

(15R)-Bimatoprost is primarily indicated for lowering IOP in patients with open-angle glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy compared to traditional therapies:

- Efficacy Studies : A phase 3 study comparing this compound to timolol showed that both 10 µg and 15 µg doses effectively reduced IOP, with mean changes from baseline ranging from -6.45 to -7.01 mmHg across various time points .

- Long-term Efficacy : A randomized, 20-month study confirmed that both dose strengths of this compound implants were noninferior to timolol in IOP reduction after multiple administrations .

| Study Type | Dose Strengths | Mean IOP Change (mmHg) | Control Group | Duration |

|---|---|---|---|---|

| Phase 3 Randomized | 10 µg, 15 µg | -6.65 to -7.01 | Timolol | 20 months |

| Phase 1/2 Clinical | 10 µg, 15 µg | -7.01 to -6.45 | Timolol | Ongoing |

1.2. Safety Profile

Safety assessments indicate that while this compound is effective, it is associated with corneal adverse events, particularly after repeated administrations . The incidence of corneal endothelial cell loss was noted to be higher with the 15 µg dose compared to the lower dosage .

Non-Ophthalmic Applications

2.1. Eyelash Hypotrichosis

This compound is also approved for the treatment of eyelash hypotrichosis, promoting eyelash growth and thickness. This application has gained popularity in cosmetic dermatology, leading to the development of products like Latisse.

Innovative Drug Delivery Systems

3.1. Intracameral Implants

Recent advancements include the development of intracameral bimatoprost implants designed for sustained release, providing a novel approach to glaucoma management:

- Study Findings : A study evaluated the safety and efficacy of a 15 µg bimatoprost implant, demonstrating comparable IOP-lowering effects to selective laser trabeculoplasty while assessing adverse events related to corneal health .

| Implant Type | Dosage | IOP Change (mmHg) | Adverse Events |

|---|---|---|---|

| Bimatoprost Implant | 15 µg | -6.65 | Corneal endothelial loss |

| Selective Laser Trabeculoplasty | N/A | -6.45 | Fewer corneal events |

Case Studies

4.1. Clinical Case Reports

Several clinical case reports highlight the successful use of this compound in patients unresponsive to other therapies:

作用機序

The mechanism of action of “(15R)-Bimatoprost” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and amide chain may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways.

類似化合物との比較

Similar Compounds

- (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-methyl-5-heptenamide

- (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-propyl-5-heptenamide

Uniqueness

The uniqueness of “(15R)-Bimatoprost” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

生物活性

(15R)-Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, primarily used for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its effects on various cellular mechanisms, particularly in the context of ocular tissues. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Bimatoprost acts by mimicking the effects of natural prostaglandins, leading to increased aqueous humor outflow through the trabecular meshwork and uveoscleral pathways. It is known to influence matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix (ECM) remodeling. A study demonstrated that bimatoprost significantly upregulated MMP1 and MMP14 gene expression in human trabecular meshwork cells, suggesting a mechanism for sustained IOP reduction through tissue remodeling .

Intraocular Pressure Reduction

Clinical trials have consistently shown that bimatoprost effectively lowers IOP. A phase 3 randomized study comparing a 15-µg bimatoprost implant to selective laser trabeculoplasty (SLT) reported significant reductions in IOP, with mean changes from baseline ranging from -6.65 mm Hg to -7.01 mm Hg in implant-treated eyes . The implant demonstrated noninferiority to SLT, indicating its potential as an effective treatment option for glaucoma patients.

Gene Expression Modulation

Bimatoprost has been shown to modulate the expression of various genes associated with ECM metabolism. In a detailed gene expression analysis, treatment with high concentrations of bimatoprost resulted in significant changes in multiple genes related to ECM remodeling, including increased expression of MMPs and decreased levels of fibronectin . This modulation is crucial for understanding how bimatoprost can promote long-term changes in ocular tissues.

Clinical Case Studies

Several clinical studies have highlighted the efficacy and safety profile of bimatoprost:

- Study on Long-term Efficacy : A three-year study on patients using bimatoprost 0.03% demonstrated sustained IOP reduction; however, some patients experienced progression in visual field defects despite effective IOP control .

- Patient Adherence : Research comparing patient adherence to bimatoprost versus travoprost indicated that patients using bimatoprost exhibited higher adherence rates over a 12-month period, which is critical for maintaining therapeutic efficacy .

Safety and Adverse Effects

While bimatoprost is effective in reducing IOP, it is associated with certain adverse effects. Notably, corneal endothelial cell loss was observed more frequently in patients receiving repeated administrations of the 15-µg implant compared to those undergoing SLT . This raises concerns regarding the long-term safety of higher-dose formulations.

Summary of Findings

The biological activity of this compound encompasses a range of pharmacological effects that contribute to its efficacy as an ocular hypotensive agent. Its ability to modulate gene expression related to ECM remodeling and its proven effectiveness in lowering IOP make it a valuable treatment option for glaucoma. However, potential adverse effects necessitate careful consideration when prescribing this medication.

Table 1: Gene Expression Changes Induced by Bimatoprost

| Gene | Mean Fold Change (1000 µM Bimatoprost) | Mean Fold Change (10 µM BFA) |

|---|---|---|

| MMP1 | 62.9 | 2-3 |

| MMP14 | Increased | Not significant |

| Fibronectin | Decreased | Not applicable |

Table 2: Clinical Trial Results Comparing Bimatoprost Implant and SLT

| Time Point | Mean IOP Change (Bimatoprost) | Mean IOP Change (SLT) | Difference |

|---|---|---|---|

| Week 4 | -7.01 mm Hg | -6.45 mm Hg | -0.56 mm Hg |

| Week 12 | -6.65 mm Hg | -6.26 mm Hg | -0.39 mm Hg |

| Week 24 | -6.75 mm Hg | -6.20 mm Hg | -0.55 mm Hg |

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ZPFRTTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-92-9 | |

| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY922N486Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。